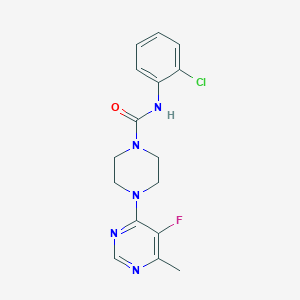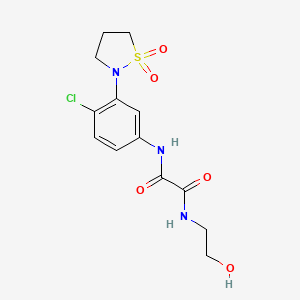
2-(4-chlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic organic acids to the formation of the desired oxadiazole derivatives. A systematic approach involves esterification, conversion to hydrazides, and subsequent reactions leading to oxadiazole formation. The target compounds are obtained by reacting oxadiazole thiols with N-substituted bromoacetamides in the presence of solvents and bases like DMF and NaH. This process is critical for introducing the specific chlorophenoxy and dimethoxyphenyl groups into the molecule (Rehman et al., 2013).
Molecular Structure Analysis
Molecular structure analysis using techniques such as IR, 1H-NMR, and mass spectrometry confirms the successful synthesis of the compound. This analysis provides insights into the orientation of the chlorophenyl ring relative to the oxadiazole ring, and how molecular interactions, such as hydrogen bonding, influence the compound's structure in the solid state (Saravanan et al., 2016).
Chemical Reactions and Properties
The compound undergoes various chemical reactions that highlight its reactivity and potential biological activity. For instance, its synthesis involves a key step of S-alkylation indicating its capability to participate in nucleophilic substitution reactions. Such reactions are essential for the compound's activity against specific enzymes or biological targets (Nayak et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in biological systems. These properties are influenced by the compound's molecular structure and the intermolecular forces it can form. For example, the orientation of the chlorophenyl ring and the presence of dimethoxyphenyl groups affect its solubility and how it interacts with biological molecules (Boechat et al., 2011).
Chemical Properties Analysis
The chemical properties of "2-(4-chlorophenoxy)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide" include its reactivity towards enzymes and its potential as a ligand for receptor sites. These properties are determined by the functional groups present in the molecule and their electronic and steric effects. Studies have shown that derivatives of 1,3,4-oxadiazole possess significant biological activities, which can be attributed to their chemical properties and interactions with biological targets (Siddiqui et al., 2014).
Aplicaciones Científicas De Investigación
α-Glucosidase Inhibition and Molecular Modeling A study by Iftikhar et al. (2019) synthesized a series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, demonstrating significant α-glucosidase inhibitory activity. The structural determination was achieved through various spectroscopic analyses, and the compounds showed promise as drug leads supported by molecular modeling and ADME predictions (Iftikhar et al., 2019).
Enzyme Inhibition and Characterization Another research effort led by Rehman et al. (2013) involved the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide, which was evaluated for enzyme inhibition activity. The study confirmed the compounds' activity against acetylcholinesterase, showcasing their potential for further biological applications (Rehman et al., 2013).
Antibacterial and Anti-Enzymatic Potential Nafeesa et al. (2017) designed and synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide with multifunctional moieties. These compounds were evaluated for their antibacterial and anti-enzymatic potential, revealing certain derivatives as good inhibitors against gram-negative bacterial strains and presenting valuable insights into the cytotoxic behavior of synthesized molecules (Nafeesa et al., 2017).
Synthesis, Pharmacological Evaluation, and Molecular Docking Research by Siddiqui et al. (2014) focused on synthesizing N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, investigating their antibacterial potential and moderate α-chymotrypsin enzyme inhibition. This work emphasized the synthetic route's efficiency and the resultant compounds' bioactivity, with molecular docking studies highlighting the significant correlation with bioactivity data (Siddiqui et al., 2014).
Anti-inflammatory and Anti-thrombotic Activities Basra et al. (2019) explored 5-{[2-(4-chlorophenoxy)propan-2-yl]-1,3,4-oxadiazole-2-thiol and its derivatives for in-vitro and in-vivo anti-inflammatory activities, demonstrating significant anti-inflammatory compounds. Molecular docking studies indicated these compounds' inhibitory potential against COX-2, with higher docking scores than standard drugs, suggesting their use in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXMSAFQQWINCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-methoxybenzamide](/img/structure/B2482997.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2482999.png)
![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2483000.png)


![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)
![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)
![1-Isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2483015.png)
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)